molecular formula C11H15ClN2O B12479345 N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide

N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide

Cat. No.: B12479345
M. Wt: 226.70 g/mol
InChI Key: FWNMVEDYSIDTLT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted aromatic ring and a dimethylamino group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide typically involves the reaction of 4-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction parameters are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(dimethylamino)acetamide
  • N-(4-methylphenyl)-2-(dimethylamino)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(ethylamino)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide is unique due to the presence of both a chloro and a dimethylamino group, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C11H15ClN2O/c1-8-6-9(12)4-5-10(8)13-11(15)7-14(2)3/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

FWNMVEDYSIDTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)C

Origin of Product

United States

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